Allyl Handle Enables Pd-Catalyzed Decarboxylative Allylic Alkylation: Synthetic Versatility Over Saturated Analogs
The terminal allyl group of 1-(prop-2-en-1-yl)piperazin-2-one serves as a latent enolate surrogate in Pd-catalyzed decarboxylative allylic alkylation, a transformation that is not accessible with the corresponding n-propyl or benzyl piperazin-2-one analogs [1]. This methodology delivers highly enantioenriched α-tertiary piperazin-2-ones (er up to 98:2) that can be reduced to chiral tertiary piperazines and elaborated into imatinib analogues retaining antiproliferative activity against K562 CML cells [2]. The allyl moiety thus provides a unique, stereochemically productive entry point that saturated N-alkyl congeners cannot replicate.
| Evidence Dimension | Synthetic transformability (allylic alkylation vs. no reaction) |
|---|---|
| Target Compound Data | Undergoes decarboxylative allylic alkylation after N-protection; yields enantioenriched α-tertiary piperazin-2-ones (er up to 98:2) [2]. |
| Comparator Or Baseline | 1-n-Propylpiperazin-2-one or 1-benzylpiperazin-2-one: no allylic alkylation pathway available. |
| Quantified Difference | Qualitative – unique reactivity manifold; no quantitative conversion comparison published. |
| Conditions | Pd₂(dba)₃, chiral phosphinooxazoline ligand, THF, 25–40 °C [2]. |
Why This Matters
Procurement of 1-(prop-2-en-1-yl)piperazin-2-one is essential when the synthetic route requires enantioselective construction of quaternary centers alpha to the piperazinone carbonyl—a transformation that saturated N-alkyl derivatives cannot undergo.
- [1] Korch, K. M.; Eidamshaus, C.; Behenna, D. C.; Nam, S.; Horne, D.; Stoltz, B. M. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angew. Chem. Int. Ed. 2015, 54 (1), 179–183. https://doi.org/10.1002/anie.201408609. View Source
- [2] Korch, K. M. et al. (2015) – same as above; Table 3 and Scheme 2 report enantioselectivity and antiproliferative activity of imatinib analogs. PMC4285707. View Source
